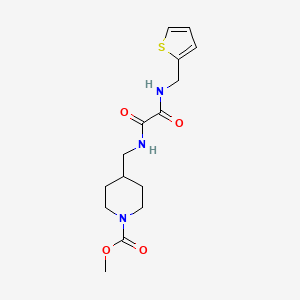

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and an amide linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.

Amide Bond Formation: The amide bond is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The compound can participate in nucleophilic

生物活性

Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate, with the CAS number 1235145-15-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of the compound is C15H21N3O4S with a molecular weight of 339.4 g/mol. The structure incorporates a piperidine ring which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Pseudomonas aeruginosa | 0.100 |

| Methyl 4... | Staphylococcus aureus | TBD |

| Methyl 4... | Escherichia coli | TBD |

Note: TBD indicates values that require further research.

Studies have shown that certain piperidine derivatives exhibit complete bactericidal activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli within a short duration (8 hours) .

Antifungal Activity

The antifungal potential of this compound has also been explored. Piperidine derivatives have demonstrated varying levels of efficacy against fungal strains.

Table 2: Antifungal Activity of Piperidine Derivatives

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound D | Candida albicans | 3.125 |

| Compound E | Aspergillus niger | TBD |

| Methyl 4... | Candida albicans | TBD |

Research indicates that the incorporation of thiophene moieties enhances antifungal activity, particularly against Candida species .

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Recent studies have focused on the cytotoxic effects of piperidine derivatives in cancer cell lines.

Table 3: Cytotoxic Effects in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | FaDu (hypopharyngeal) | 12.5 |

| Methyl 4... | FaDu (hypopharyngeal) | TBD |

The compound has shown promising results in inducing apoptosis in cancer cells, suggesting potential for development as an anticancer agent .

Case Studies

- Study on Antibacterial Activity : A comprehensive study evaluated various piperidine derivatives against multiple bacterial strains, revealing that modifications to the piperidine ring significantly impacted antibacterial efficacy.

- Antifungal Study : Another investigation focused on the structure–activity relationship (SAR) of thiophene-containing piperidines, demonstrating enhanced antifungal activity through specific substitutions on the thiophene ring.

- Cytotoxicity Assessment : A recent publication highlighted the cytotoxic effects of methyl 4... in various cancer cell lines, providing insights into its potential mechanisms of action and therapeutic applications.

特性

IUPAC Name |

methyl 4-[[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-22-15(21)18-6-4-11(5-7-18)9-16-13(19)14(20)17-10-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDICLJVFBWZYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。